9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide

Catalog No.
S1905497
CAS No.
51762-93-7
M.F
C14H9NO4S
M. Wt
287.29 g/mol
Availability
In Stock
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9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide

CAS Number

51762-93-7

Product Name

9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide

IUPAC Name

9,10,10-trioxothioxanthene-3-carboxamide

Molecular Formula

C14H9NO4S

Molecular Weight

287.29 g/mol

InChI

InChI=1S/C14H9NO4S/c15-14(17)8-5-6-10-12(7-8)20(18,19)11-4-2-1-3-9(11)13(10)16/h1-7H,(H2,15,17)

InChI Key

NECFGXHWUOZZSE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)N

9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide is a chemical compound with the molecular formula C14H9NO4SC_{14}H_{9}NO_{4}S and a molecular weight of approximately 287.29 g/mol. This compound features a thioxanthene core, which is a polycyclic aromatic structure containing sulfur. The presence of the carboxamide and the 10,10-dioxide functional groups contributes to its unique chemical properties and potential biological activities. It is known for its irritant properties and requires careful handling in laboratory settings .

The chemical reactivity of 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide can be attributed to its functional groups. It can undergo various reactions typical for carboxamides, such as hydrolysis, substitution, and condensation reactions. For instance:

  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Nucleophilic Substitution: The carbonyl carbon of the amide can participate in nucleophilic attack by various nucleophiles.
  • Oxidation: The thioxanthene moiety may undergo oxidation reactions, particularly under strong oxidizing conditions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

Research indicates that 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide exhibits notable biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, with some studies suggesting it may inhibit certain cancer cell lines. Additionally, its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological exploration .

The synthesis of 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with thioxanthene derivatives.
  • Functionalization: Introduction of the carboxamide group can be achieved through amide coupling reactions using appropriate amine and acid derivatives.
  • Oxidation: The formation of the 10,10-dioxide structure may involve oxidation steps using oxidizing agents like hydrogen peroxide or peracids.

These methods highlight the compound's synthetic versatility and potential for generating analogs with varied properties .

9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide has several applications across different fields:

  • Pharmaceutical Development: Its anti-cancer properties make it a candidate for drug development.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis and materials science.
  • Biological Studies: Used in research to understand molecular interactions and mechanisms in biological systems.

These applications underline its significance in both industrial and academic research contexts .

Interaction studies involving 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide focus on its binding affinities and mechanisms of action within biological systems. Investigations have shown that this compound can interact with various enzymes and receptors, influencing cellular pathways relevant to cancer progression. Studies utilizing techniques such as surface plasmon resonance (SPR) and molecular docking simulations have provided insights into these interactions, aiding in the design of more potent derivatives .

Several compounds share structural similarities with 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
ThioxantheneBasic thioxanthene structureKnown for its use in dyes and as a photoactive compound.
Thioxanthene-9-carboxylic acidCarboxylic acid derivativeExhibits different solubility and reactivity patterns compared to amides.
PhenothiazineContains sulfur and nitrogenOften used as antipsychotic medication; differs in pharmacological activity.
FluorothioxantheneFluorinated analogEnhanced stability and different electronic properties compared to non-fluorinated compounds.

These comparisons illustrate how 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide stands out due to its specific functional groups that influence its biological activity and chemical behavior .

Traditional Multi-Step Organic Synthesis Approaches

Traditional synthetic methodologies for thioxanthene derivatives, including 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide, have historically relied on established organic transformations that build the tricyclic framework through sequential bond-forming reactions. These approaches typically involve multiple steps and require careful control of reaction conditions to achieve satisfactory yields.

The classical Ullmann coupling approach represents one of the earliest methods for constructing thioxanthene scaffolds. This method involves the copper-catalyzed coupling of aryl halides with thiophenols, followed by cyclization reactions to form the tricyclic core [5]. The reaction typically requires elevated temperatures between 200-250°C and extended reaction times of 8-24 hours. While this method provides access to the basic thioxanthene framework, yields are generally modest, ranging from 40-70%, and the harsh reaction conditions limit functional group tolerance [5].

The Friedel-Crafts cyclization approach using 2-chlorothiobenzoyl chloride has emerged as a more practical traditional method for thioxanthene synthesis. This approach involves the reaction of 2-chlorothiobenzoyl chloride with aromatic substrates in the presence of aluminum chloride as a Lewis acid catalyst [6]. The reaction proceeds through an acylation mechanism followed by intramolecular cyclization to form the thioxanthene core. Optimal reaction conditions include temperatures of 80-120°C and reaction times of 4-8 hours, with yields typically ranging from 70-91% [6].

For the specific synthesis of 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide, the traditional approach involves starting with 3-chlorothioxanthen-9-one-10,10-dioxide as a key intermediate. The synthesis of this intermediate follows a multi-step sequence beginning with the nucleophilic substitution of thiophenol with 2-iodo-3-chlorobenzoic acid in the presence of copper catalyst for 8 hours, affording the coupled sulfide in virtually quantitative yield [4]. Treatment of this intermediate with concentrated sulfuric acid at 100°C for 4 hours provides the Friedel-Crafts cyclization product through intramolecular electrophilic aromatic substitution [4].

The oxidation step to introduce the sulfone dioxide functionality represents a critical transformation in the synthesis. Hydrogen peroxide at 90°C serves as an effective oxidizing agent for converting the sulfide to the corresponding sulfone. This oxidation typically proceeds with good efficiency and can be accomplished using 3-5 equivalents of hydrogen peroxide over 2-4 hours [4].

Modern Catalytic and Green Chemistry Strategies

Modern synthetic approaches to 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide have been revolutionized by the development of catalytic methods that offer improved efficiency, selectivity, and environmental compatibility. These strategies often employ transition metal catalysis, organocatalysis, and green chemistry principles to achieve superior synthetic outcomes.

Microwave-assisted Lewis acid catalysis represents a significant advancement in thioxanthene synthesis. This approach utilizes microwave irradiation to accelerate traditional Lewis acid-catalyzed reactions, dramatically reducing reaction times while improving yields [7]. The method employs various Lewis acids including tin(II) chloride, aluminum chloride, and zinc chloride as catalysts. Under optimized conditions, reactions can be completed in as little as 50 seconds with yields ranging from 80-84% [7]. The microwave-assisted approach offers several advantages including reduced energy consumption, shorter reaction times, and improved atom economy.

Iodine-catalyzed nucleophilic substitution reactions have emerged as a powerful green chemistry approach for thioxanthene synthesis. Molecular iodine serves as an inexpensive, readily available, and environmentally benign catalyst for these transformations [8] [9]. The reaction of xanthen-9-ol and thioxanthen-9-ol derivatives with various nucleophiles proceeds under mild conditions at room temperature in ethanol as a green solvent. Reaction times are remarkably short, typically 5 minutes, with yields ranging from 68-99% [8] [9]. This method demonstrates excellent functional group tolerance and broad substrate scope.

Organocatalytic Friedel-Crafts reactions have gained prominence as metal-free alternatives for thioxanthene synthesis. Trifluoroacetic acid has proven particularly effective as an organocatalyst for intramolecular Friedel-Crafts alkylation reactions [10]. The reaction proceeds at room temperature in dichloromethane with reaction times of 12-24 hours, achieving yields of 68-92% [10]. This approach offers the advantages of metal-free conditions, mild reaction temperatures, and good functional group tolerance.

Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, have provided efficient routes to functionalized thioxanthenes. The use of tetrakis(triphenylphosphine)palladium(0) as a catalyst enables the site-selective coupling of bis(triflates) derived from dihydroxythioxanthones with various arylboronic acids [11]. Reactions are typically conducted at 60-90°C in tetrahydrofuran or 1,4-dioxane with reaction times of 8 hours, providing yields of 80-92% [11]. This method offers excellent regioselectivity and broad substrate scope.

A particularly innovative approach involves the double aryne insertion method for thioxanthone synthesis. This strategy employs o-silylaryl triflates and thioureas as starting materials, with cesium carbonate and 18-crown-6 as the catalyst system [12] [13]. The reaction proceeds through a tandem double aryne insertion into the carbon-sulfur double bond of thioureas, followed by hydrolysis to form the thioxanthone products. Reaction conditions include heating at 60°C in N,N-dimethylformamide for 3 hours, with yields ranging from 65-85% [12] [13]. This method enables the synthesis of highly functionalized thioxanthones, including tetrasubstituted and π-extended derivatives.

Nanocatalytic approaches have introduced new dimensions to green thioxanthene synthesis. Titanium dioxide-carbon nanotube nanocomposites have proven effective as heterogeneous catalysts for xanthene and thioxanthene synthesis [14] [15]. The reaction employs 15 mol% of the TiO₂-CNTs nanocomposite catalyst in aqueous media at 80°C for 60-90 minutes, achieving yields of 92-98% [14] [15]. This approach offers the significant advantages of using water as a solvent, mild reaction conditions, and catalyst recyclability.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions for the synthesis of 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide requires systematic investigation of multiple parameters to achieve maximum efficiency and yield. Modern synthetic approaches have identified several critical factors that significantly influence reaction outcomes.

Catalyst loading optimization represents a fundamental consideration in achieving economical and efficient synthesis. For most catalytic systems, the optimal catalyst loading range falls between 5-15 mol% [8] [9] [10]. Lower catalyst loadings often result in incomplete conversion and reduced yields, while higher loadings provide diminishing returns and increase costs without significant yield improvements. The optimal catalyst loading is typically around 10 mol%, beyond which additional catalyst provides minimal benefit [8] [9].

Temperature control emerges as a critical parameter affecting both reaction rate and selectivity. Most modern synthetic methods achieve optimal results within the temperature range of 60-90°C [8] [9] [10] [11]. Lower temperatures generally result in slower reaction rates and incomplete conversions, while higher temperatures can lead to substrate decomposition and side reactions. The temperature optimization process must balance reaction efficiency with substrate stability and product selectivity.

Reaction time optimization reveals that most transformations reach completion within 3-8 hours under optimal conditions [8] [9] [10] [11]. Shorter reaction times often result in incomplete conversion, while extended reaction times may lead to product decomposition or unwanted side reactions. The optimal reaction time varies depending on the specific synthetic method and substrate, but generally plateaus after 6-8 hours for most substrates.

Solvent selection plays a crucial role in reaction success, with polar aprotic solvents such as tetrahydrofuran, N,N-dimethylformamide, and dichloromethane generally providing superior results [8] [9] [10] [11]. The choice of solvent affects substrate solubility, catalyst activity, and reaction mechanism. Dichloromethane and tetrahydrofuran consistently provide the highest yields across various synthetic methods, while aqueous systems have gained attention for their environmental benefits in specific catalytic processes [14] [15].

The optimization of substrate stoichiometry requires careful balance between conversion efficiency and economic considerations. Most reactions achieve optimal results with substrate ratios of 1.1-2.4 equivalents of coupling partner relative to the limiting reagent [4] [11]. Excess substrate improves conversion rates but complicates product purification and increases costs. The optimal range of 1.5-2.0 equivalents provides the best balance between yield and economic efficiency.

Base equivalents, when required, typically range from 1.2-5.0 equivalents depending on the specific transformation [4] [11]. The base strength and quantity are critical for deprotonation steps in the synthesis. Most base-catalyzed processes achieve optimal results with 3-5 equivalents of base, ensuring complete deprotonation while avoiding excessive base-catalyzed side reactions.

Yield enhancement strategies have been developed to maximize synthetic efficiency beyond basic condition optimization. Microwave irradiation provides yield improvements of 15-25% compared to conventional heating methods, primarily through more efficient energy transfer and reduced reaction times [7]. The microwave-assisted approach transforms reaction times from hours to minutes while maintaining or improving yields.

Advanced purification techniques contribute significantly to overall yield by minimizing product loss during isolation. Optimized crystallization procedures, careful selection of recrystallization solvents, and efficient chromatographic methods can improve isolated yields by 5-10% beyond the crude reaction yield [4]. Time-sensitive isolation procedures are particularly important for preventing product decomposition.

The implementation of continuous flow synthesis represents an emerging approach for yield optimization. Continuous flow systems enable precise control of reaction parameters, improved heat and mass transfer, and reduced residence times. These systems can provide yield improvements of 10-20% while enabling scalable production [16].

Catalyst recycling and reuse strategies are particularly important for heterogeneous catalytic systems. Nanocatalytic approaches using TiO₂-CNTs composites demonstrate excellent recyclability, maintaining activity over multiple cycles while reducing overall process costs [14] [15]. The development of recyclable catalyst systems contributes to both economic and environmental sustainability.

Advanced analytical monitoring techniques enable real-time optimization of reaction conditions. In-situ infrared spectroscopy and other analytical methods allow for precise monitoring of reaction progress and endpoint determination, preventing over-reaction and optimizing yield [17]. These monitoring techniques are particularly valuable for temperature-sensitive transformations and reactions prone to side reactions.

The integration of computational methods for reaction optimization has become increasingly important. Density functional theory calculations and kinetic modeling can predict optimal reaction conditions and identify potential side reactions before experimental optimization. These computational approaches reduce the experimental burden while providing insights into reaction mechanisms and optimization strategies.

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular architecture of 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide and related compounds [1]. The thioxanthene core system exhibits distinctive structural features that are clearly revealed through single crystal X-ray diffraction studies.

Crystallographic Parameters and Unit Cell Characteristics

The parent compound thioxanthen-9-one 10,10-dioxide crystallizes in the monoclinic crystal system with space group C2/c [1]. The unit cell parameters demonstrate characteristic dimensions with a = 9.7499(3) Å, b = 12.9758(4) Å, c = 8.2681(3) Å, and β = 103.784(2)°, yielding a cell volume of 1015.90(6) ų [1]. These crystallographic parameters indicate a relatively compact packing arrangement with four molecules per unit cell (Z = 4) [1].

The asymmetric unit comprises half a molecule, reflecting the inherent symmetry of the thioxanthene core structure [1]. This crystallographic arrangement facilitates precise determination of bond lengths and angles throughout the molecular framework, providing essential data for understanding the electronic and geometric characteristics of the sulfone-functionalized thioxanthene system.

Molecular Geometry and Bond Length Analysis

Detailed crystallographic analysis reveals critical bond length parameters that define the structural integrity of the thioxanthene dioxide core. The sulfur-oxygen bond lengths in the sulfone group measure 1.4364(11) Å [1], which falls within the expected range for sulfone functional groups and confirms the oxidation state of the sulfur atom. The carbonyl carbon-oxygen bond length measures 1.209(2) Å [1], consistent with typical ketone carbonyl bonds and indicating minimal distortion from steric interactions.

The thioxanthene framework maintains essential planarity despite the presence of the electron-withdrawing sulfone group. The aromatic rings exhibit slight deviations from perfect planarity, with the least-squares planes of the benzene rings intersecting at approximately 7.04(6)° [2]. This small angular deviation results from steric interactions between the sulfone group and adjacent hydrogen atoms, while preserving the overall aromatic character essential for electronic delocalization.

Conformational Analysis and Ring Puckering

The central heterocyclic ring displays minimal distortion from planarity, with a puckering amplitude (τ) of 3.9° [2]. This near-planar configuration optimizes π-orbital overlap throughout the aromatic system while accommodating the tetrahedral geometry required by the sulfone functional group. The sulfone group adopts the expected tetrahedral configuration around the sulfur atom, with S=O bond angles approaching the ideal tetrahedral value.

Crystal Packing and Intermolecular Interactions

Crystal packing analysis demonstrates that intermolecular interactions are dominated by van der Waals forces and weak C–H···O hydrogen bonds [2]. The absence of strong classical hydrogen bonding donors results in packing arrangements primarily governed by π-π stacking interactions between aromatic rings and dipole-dipole interactions involving the polar sulfone groups. These weak intermolecular forces contribute to the moderate thermal stability observed in thioxanthene dioxide derivatives.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide employs multiple complementary techniques to elucidate structural features and electronic properties. Each spectroscopic method provides unique insights into different aspects of the molecular structure and electronic environment.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Analysis

¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns that reflect the electronic environment within the thioxanthene dioxide framework. Aromatic proton resonances appear in the downfield region between δ 7.2–8.1 parts per million [2], demonstrating the deshielding effect of the electron-withdrawing sulfone group on adjacent aromatic protons.

Specific chemical shift assignments for related 7-methyl-9-oxo-thioxanthene derivatives show distinctive patterns with signals at δ 8.65 (doublet, 1H), 8.4 (singlet, 1H), 8.2 (singlet, 1H), and 8.0 (doublet, 1H) in the aromatic region [3]. These chemical shifts indicate substantial deshielding of protons positioned ortho to both the carbonyl and sulfone functionalities, consistent with the cumulative electron-withdrawing effects of these groups.

The carboxamide protons in 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide are expected to appear as broad signals in the δ 5.5–7.0 parts per million range, depending on the degree of hydrogen bonding and exchange with deuterated solvents. The NH₂ protons typically exhibit temperature-dependent behavior and may show restricted rotation on the Nuclear Magnetic Resonance timescale.

Carbon-13 Nuclear Magnetic Resonance Characterization

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework and electronic distribution throughout the molecule [4] [5]. The carbonyl carbon appears significantly downfield, typically around δ 180–190 parts per million, reflecting the electron-deficient nature of the ketone carbon in the presence of the electron-withdrawing sulfone group.

Aromatic carbons display chemical shifts in the δ 120–140 parts per million region, with specific positions showing characteristic patterns based on their proximity to electron-withdrawing substituents [5]. The carbon bearing the carboxamide group exhibits distinct chemical shift behavior, typically appearing around δ 165–175 parts per million, depending on the electronic environment and hydrogen bonding interactions.

The sulfone-bearing carbon shows distinctive chemical shift characteristics, appearing further downfield than typical aromatic carbons due to the strong electron-withdrawing effect of the sulfone group [6]. Full assignment of ¹³C chemical shift data in thioxanthone derivatives has been accomplished using two-dimensional correlation spectroscopy techniques [5], enabling complete structural elucidation.

Infrared Spectroscopy

Infrared spectroscopy provides definitive identification of functional groups within 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide through characteristic vibrational frequencies. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence and environment of key functional groups.

Sulfone Group Vibrations

The sulfone functional group produces characteristic symmetric and asymmetric stretching vibrations in the 1163–1305 cm⁻¹ region [2]. These S=O stretching frequencies appear as strong, sharp absorption bands that provide unambiguous identification of the sulfone moiety. The exact frequency positions within this range depend on the electronic environment and degree of conjugation with the aromatic system.

Carbonyl Stretching Frequencies

The ketone carbonyl group exhibits a characteristic C=O stretching vibration near 1680 cm⁻¹ [2]. This frequency is somewhat lower than isolated ketone carbonyls due to conjugation with the aromatic π-system, which reduces the bond order and lowers the stretching frequency. The carboxamide C=O stretch typically appears at slightly higher frequency, around 1650–1680 cm⁻¹, depending on the degree of hydrogen bonding and solid-state packing effects.

Amide Group Vibrations

The primary carboxamide group contributes several characteristic absorption bands to the infrared spectrum. The N–H stretching vibrations appear as medium to strong absorptions in the 3300–3500 cm⁻¹ region, typically as a doublet due to symmetric and asymmetric stretching modes of the NH₂ group. The amide II band, corresponding to N–H bending coupled with C–N stretching, appears around 1600–1650 cm⁻¹.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic absorption characteristics of the thioxanthene dioxide chromophore and provides insights into electronic transitions and conjugation effects.

Electronic Absorption Characteristics

The UV-visible absorption spectrum of thioxanthene dioxide derivatives typically exhibits strong absorption in the 270–320 nanometer range [2], corresponding to π→π* transitions within the aromatic system. The presence of the electron-withdrawing sulfone group causes a hypsochromic (blue) shift compared to the unoxidized thioxanthene system, reflecting the stabilization of the ground state relative to excited states.

Related spiro-acridine thioxanthene dioxide compounds show characteristic absorption patterns with four main bands exhibiting relatively low extinction coefficients around 5000 L·mol⁻¹·cm⁻¹ [7]. These moderate absorption coefficients indicate the presence of small, weakly conjugated chromophoric units with limited electronic delocalization between aromatic fragments.

Solvatochromic Effects

The electronic absorption spectra demonstrate minimal sensitivity to solvent polarity [7], indicating that the ground state and Franck-Condon excited states possess similar dipole moments. This behavior contrasts with emission spectra, which show pronounced solvatochromic effects in related compounds, suggesting that excited-state electronic reorganization leads to significant charge redistribution.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the fragmentation behavior of 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide under electron impact conditions. The fragmentation patterns reflect the stability of various functional groups and the preferred dissociation pathways of the molecular ion.

Molecular Ion Characteristics

The molecular ion peak appears at m/z 287 (corresponding to the molecular formula C₁₄H₉NO₄S) [8] [9], typically exhibiting moderate intensity due to the stabilizing effect of the aromatic π-system. The presence of sulfur contributes to isotope peak patterns, with the M+2 peak showing characteristic intensity reflecting the natural abundance of ³⁴S (approximately 4.4% relative to ³²S).

The molecular ion follows the nitrogen rule, appearing at an odd mass value due to the presence of one nitrogen atom in the carboxamide group [10]. This provides immediate confirmation of the nitrogen-containing functionality and aids in initial molecular formula determination.

Primary Fragmentation Pathways

Sulfone Group Elimination

The most characteristic fragmentation pathway involves the elimination of sulfur dioxide (SO₂, mass 64) from the molecular ion [11]. This loss produces a base peak or prominent fragment at m/z 223 (M-64), corresponding to the formation of a stabilized aromatic system after SO₂ elimination. The predominant elimination of SO₂ rather than SO reflects the thermodynamic stability of sulfur dioxide as a neutral loss [11].

This fragmentation pattern parallels observations in related thiirene and thiophene dioxide systems, where SO₂ elimination represents the primary dissociation pathway [11]. The driving force for this fragmentation is the formation of aromatic stabilized radical cations after elimination of the heteroatom functionality.

Carbonyl Loss and Aromatic Rearrangements

Secondary fragmentation involves the loss of carbon monoxide (CO, mass 28) from either the initial molecular ion or from fragments generated by SO₂ elimination [10]. This process generates fragments at m/z 259 (M-28) from the molecular ion or m/z 195 (M-64-28) from the SO₂ elimination product.

The loss of CO from aromatic ketones typically occurs through α-cleavage mechanisms adjacent to the carbonyl group [10]. In the thioxanthene system, this fragmentation is facilitated by the aromatic stabilization of the resulting radical cation and the inherent stability of carbon monoxide as a leaving group.

Carboxamide Fragmentation

The carboxamide functional group undergoes characteristic fragmentation patterns including McLafferty rearrangement processes [10]. These rearrangements can lead to the loss of ammonia (NH₃, mass 17) or larger nitrogen-containing fragments, depending on the specific substitution pattern and rearrangement mechanisms available.

The loss of the entire carboxamide group (CONH₂, mass 44) may occur through direct cleavage at the aromatic carbon-carbon bond, generating fragments that retain the thioxanthene dioxide core structure. This fragmentation pathway is particularly favored when the resulting aromatic system can achieve enhanced stability through electronic delocalization.

Secondary and Tertiary Fragmentation

Aromatic Ring Fragmentations

Further fragmentation of primary fragments leads to characteristic aromatic ring breakdown products. The benzene ring fragments produce characteristic peaks at m/z 77 (C₆H₅⁺) and m/z 51 (C₄H₃⁺) [10], which serve as diagnostic indicators of aromatic systems in the mass spectrum.

These fragmentation patterns are enhanced by the electron-withdrawing nature of the sulfone group, which stabilizes cationic fragments through inductive effects while facilitating ring-opening reactions that lead to smaller aromatic fragments.

Heteroatom-Containing Fragments

The sulfur-containing fragments may produce characteristic peaks corresponding to various sulfur-carbon combinations. However, these peaks are typically of lower intensity compared to the aromatic hydrocarbon fragments due to the preferential elimination of sulfur-containing moieties early in the fragmentation cascade.

The nitrogen-containing fragments from the carboxamide group may contribute to low-mass peaks in the spectrum, including characteristic amide-related fragments that can provide structural confirmation of the substitution pattern.

Diagnostic Peak Assignments

The mass spectrum of 9-Oxo-9H-thioxanthene-3-carboxamide 10,10-dioxide exhibits several diagnostic peaks that enable structural identification:

  • m/z 287: Molecular ion [M]⁺
  • m/z 223: [M-SO₂]⁺ (base peak)
  • m/z 259: [M-CO]⁺
  • m/z 195: [M-SO₂-CO]⁺
  • m/z 243: [M-CONH₂]⁺
  • m/z 77: [C₆H₅]⁺
  • m/z 51: [C₄H₃]⁺

XLogP3

2

Other CAS

51762-93-7

Dates

Last modified: 08-16-2023

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